4-Oxo-4-[(9-oxo-9H-fluoren-2-yl)amino]butanoic acid is a synthetic organic compound that belongs to the class of amino acids and derivatives. It features a fluorenyl moiety, which is significant in various chemical applications, particularly in peptide synthesis. The compound is characterized by its unique structure, which includes a ketone and an amino group, making it versatile for further chemical modifications.
4-Oxo-4-[(9-oxo-9H-fluoren-2-yl)amino]butanoic acid can be classified as:
The synthesis of 4-Oxo-4-[(9-oxo-9H-fluoren-2-yl)amino]butanoic acid typically involves several key steps:
The molecular structure of 4-Oxo-4-[(9-oxo-9H-fluoren-2-yl)amino]butanoic acid can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H15NO3 |
| Molecular Weight | 295.32 g/mol |
| IUPAC Name | 4-Oxo-4-(9H-fluoren-2-yl)aminobutanoic acid |
| InChI | InChI=1S/C18H15NO3/c24(20)21(19)22(25)23(29)30/h1-13,21H,14H2,(H,24,30)(H,25,29) |
| InChI Key | YXNTZVQOQXKJCH-UHFFFAOYSA-N |
The structure features a butanoic acid backbone with a ketone group at the fourth position and an amino group attached to a fluorenyl ring .
4-Oxo-4-[(9-oxo-9H-fluoren-2-yl)amino]butanoic acid can participate in several important chemical reactions:
The mechanism of action for 4-Oxo-4-[(9-oxo-9H-fluoren-2-yl)amino]butanoic acid primarily revolves around its role in peptide synthesis:
The physical properties of 4-Oxo-4-[(9-oxo-9H-fluoren-2-yl)amino]butanoic acid include:
Physical property data are crucial for understanding how this compound behaves under various laboratory conditions and its suitability for specific applications .
4-Oxo-4-[(9-octanoyl)-aminobutanoic acid has various applications in scientific research:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: